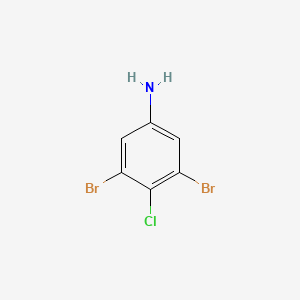

3,5-二溴-4-氯苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,5-Dibromo-4-chloroaniline” is an organic compound with the molecular formula C6H4Br2ClN . It has a molecular weight of 285.36 .

Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-4-chloroaniline” consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one amine group .

Physical And Chemical Properties Analysis

“3,5-Dibromo-4-chloroaniline” has a predicted density of 2.097±0.06 g/cm3 and a predicted boiling point of 345.3±37.0 °C .

科学研究应用

生物修复潜力

3,5-二溴-4-氯苯胺及类似的氯苯胺化合物已被研究其在生物修复中的潜力,特别是在受污染的含水层中。这些化合物可以在甲烷生成条件下发生生物去卤化作用,微生物催化卤素逐步被质子替代。这一过程对于提出针对受氯苯胺污染的环境的新生物修复方法具有重要意义(Kuhn & Suflita, 1989)。

环境和健康监测

已进行研究以了解像3,5-二氯苯胺这样的氯苯胺在环境和人类健康中的存在和影响。例如,已对人类尿液中的二氯苯胺进行了测定,以评估来自农药和其他来源的暴露情况,突显了在公共卫生背景下监测这些化合物的必要性(Turci et al., 2006)。

土壤和沉积物相互作用

对氯苯胺与土壤和沉积物的相互作用的研究具有重要意义。研究已集中于表征能够在这些环境中降解氯苯胺的细菌。例如,从海滨沉积物中分离出了能够降解3,4-二氯苯胺的细菌,突显了自然生物修复在环境管理中的作用(Kang & Kim, 2007)。

化学合成和反应

氯苯胺被用于化学合成,导致形成各种化合物。研究已经检验了从氯苯胺中形成溴化苯胺阳离子,有助于理解氧化还原过程和新化合物的合成(Willett, 2001)。

工业和农业应用

氯苯胺,包括3,5-二溴-4-氯苯胺,在除草剂、染料和药物合成中是中间产物。它们的降解产物,如3,4-二氯苯胺,是研究的焦点,调查了除草剂的降解以及这些化合物可能引起的污染(Brunsbach & Reineke, 1993)。

作用机制

Target of Action

This compound is primarily used for research purposes .

Mode of Action

It is known that aniline derivatives can undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination .

Biochemical Pathways

A new oxidative decarboxylation pathway for 3,5-Dibromo-4-chloroaniline catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .

Pharmacokinetics

As a research compound, it is typically stored at ambient temperature .

生化分析

Biochemical Properties

It is known that halogenated anilines can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure and properties of the compound

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

3,5-dibromo-4-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUCDJFRZFSHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)

![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)